3-bromo-N-(1-cyano-1,2,2-trimethylpropyl)thiophene-2-carboxamide
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Overview
Description
3-bromo-N-(1-cyano-1,2,2-trimethylpropyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound’s unique structure, featuring a bromine atom, a cyano group, and a carboxamide group, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 3-bromo-N-(1-cyano-1,2,2-trimethylpropyl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of 3-bromothiophene-2-carboxylic acid with 1-cyano-1,2,2-trimethylpropylamine under appropriate reaction conditions. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve maximum efficiency and purity of the final product .
Chemical Reactions Analysis
3-bromo-N-(1-cyano-1,2,2-trimethylpropyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield a variety of amine-substituted thiophene derivatives .
Scientific Research Applications
3-bromo-N-(1-cyano-1,2,2-trimethylpropyl)thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development.
Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-bromo-N-(1-cyano-1,2,2-trimethylpropyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its pharmacological effects. The presence of the cyano and carboxamide groups allows for potential interactions with biological macromolecules through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
3-bromo-N-(1-cyano-1,2,2-trimethylpropyl)thiophene-2-carboxamide can be compared with other thiophene derivatives, such as:
3-bromo-N-(1-cyano-1,2,2-trimethylpropyl)thiophene-2-carboxylate: Similar in structure but with an ester group instead of a carboxamide group.
3-bromo-N-(1-cyano-1,2,2-trimethylpropyl)thiophene-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
3-bromo-N-(1-cyano-1,2,2-trimethylpropyl)thiophene-2-amine: Features an amine group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-bromo-N-(2-cyano-3,3-dimethylbutan-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2OS/c1-11(2,3)12(4,7-14)15-10(16)9-8(13)5-6-17-9/h5-6H,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEJEYLMGOAFHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C#N)NC(=O)C1=C(C=CS1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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